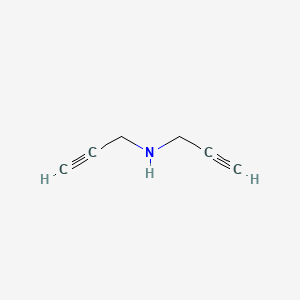

Dipropargylamine

Description

Significance in Modern Organic Synthesis

Dipropargylamine serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing two terminal alkyne groups, allows for its participation in a variety of coupling and cyclization reactions. This makes it an essential component for constructing diverse molecular architectures.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. Propargylamines, in general, are precursors to a range of nitrogen-containing heterocycles such as pyrroles, pyridines, and oxazoles. researchgate.netnih.govacs.org Specifically, this compound can be utilized in transition-metal-catalyzed cycloaddition reactions, such as the [2+2+2] cycloaddition with alkynes, to form substituted aromatic and heterocyclic ring systems. researchgate.net This method provides an efficient route to complex molecules that are of interest in medicinal chemistry and materials science. researchgate.net

Furthermore, this compound is a key component in multicomponent reactions, such as the A³ coupling reaction (aldehyde, alkyne, and amine), which is a powerful tool for the synthesis of propargylamine (B41283) derivatives. researchgate.netresearchgate.netresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials. researchgate.net The development of N-functionalized this compound linkers, synthesized under mild conditions, further expands its utility, particularly in the creation of stapled peptides for potential therapeutic applications. cam.ac.ukscispace.com

The synthesis of this compound itself can be achieved through various methods, a common one being the reaction of propargylamine with propargyl chloride in the presence of a base like triethylamine (B128534). google.comgoogle.com

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 6921-28-4 |

| Molecular Formula | C₆H₇N |

| Molecular Weight | 93.13 g/mol |

| Appearance | Colorless to orange or brown clear liquid |

| Boiling Point | 115-125 °C (under reduced pressure) |

| Synonyms | N,N-Di(prop-2-ynyl)amine, Bis(prop-2-yn-1-yl)amine |

Data sourced from multiple references. google.comguidechem.comchemicalbook.comamerigoscientific.com

Role in Interdisciplinary Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary fields of chemical science. Its unique structural features make it a valuable component in materials science, medicinal chemistry, and astrochemistry.

In materials science , this compound and its derivatives are employed in the synthesis of polymers and functional materials. acs.orgambeed.com The presence of two alkyne groups allows for cyclopolymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties. acs.org These polymers have potential applications in areas such as organic electronics and sensor technology. For instance, polymers derived from the cyclopolymerization of 1,6-heptadiynes, a class of compounds to which this compound belongs, exhibit enhanced stability and processability. acs.org The resulting materials can also be used to create functional nanoporous materials with applications in gas storage and separation. ismsc2023.org

In medicinal chemistry , the propargylamine moiety is a recognized pharmacophore found in several drugs used to treat neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netresearchgate.netresearchgate.net Derivatives of this compound can act as inhibitors of enzymes such as monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters. The ability to readily synthesize a variety of N-substituted dipropargylamines allows for the creation of diverse libraries of compounds for drug discovery and development. cam.ac.uk Furthermore, the alkyne groups are amenable to "click chemistry" reactions, a set of powerful and reliable reactions for bioconjugation, enabling the attachment of this compound-based structures to biomolecules for various biomedical applications. wikipedia.orgnih.govnih.gov

The interdisciplinary nature of chemistry is also highlighted by the detection of related propargylamine derivatives in the interstellar medium . frontiersin.org The study of such molecules in space, a field known as astrochemistry, benefits from laboratory synthesis and characterization of compounds like this compound to aid in their identification and to understand the chemical processes occurring in extraterrestrial environments. frontiersin.org

Historical Context of Propargyl Amine Chemistry

The chemistry of propargylamines has a rich history, with early methods for their synthesis dating back several decades. orientjchem.org Traditional synthetic routes often involved the reaction of amines with propargyl halides or the addition of metal acetylides to imines. acs.orgkcl.ac.ukwikipedia.org A significant advancement in the field was the development of the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to introduce the amine functionality. organic-chemistry.org

The discovery and development of transition-metal-catalyzed reactions, particularly copper-catalyzed reactions, revolutionized the synthesis of propargylamines. acs.org The A³ coupling reaction, a three-component coupling of an aldehyde, an alkyne, and an amine, has become one of the most efficient and widely used methods for preparing propargylamines. nih.govacs.org This reaction and others like it have made a vast array of propargylamine derivatives readily accessible for further investigation and application. nih.govacs.org

The evolution of synthetic methodologies for propargylamines reflects the broader trends in organic chemistry towards more efficient, selective, and atom-economical reactions. researchgate.net The continued interest in this class of compounds is driven by their proven utility as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. guidechem.comresearchgate.netkcl.ac.uk

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-prop-2-ynylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSODMOUXWISAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219243 | |

| Record name | Di-2-propynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-28-4 | |

| Record name | Dipropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropargylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropargylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-2-propynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-propynylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPARGYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TST5UMI4J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dipropargylamine and Its Derivatives

Established Reaction Pathways

Nucleophilic Substitution and Condensation Approaches

The synthesis of amines, including dipropargylamine, can be achieved through nucleophilic substitution reactions. libretexts.org This typically involves the reaction of an alkyl halide with a suitable nitrogen-containing nucleophile. libretexts.org For instance, this compound can be prepared by reacting propargylamine (B41283) with propargyl chloride in the presence of a base like triethylamine (B128534). google.com The triethylamine serves to neutralize the hydrogen chloride formed during the reaction. google.com The process involves cooling the initial mixture, followed by the dropwise addition of propargyl chloride, and subsequent filtration and distillation to isolate the this compound product. google.com

Another established route involves condensation reactions. N-substituted dipropargylamines, which are useful as functionalized linkers, can be synthesized under mild conditions from commercially available starting materials. cam.ac.uk These linkers are significant in fields like peptide stapling for therapeutic development. cam.ac.uk The synthesis can involve reactions such as the nucleophilic substitution of ethyl 3-bromopropanoate (B1231587) or the 1,4-conjugate addition of this compound to ethyl acrylate. cam.ac.uk

It is important to note that when using ammonia (B1221849) or primary amines as nucleophiles in reactions with halogenoalkanes, multiple substitutions can occur. chemguide.co.uk The primary amine formed can act as a nucleophile itself, leading to the formation of secondary and tertiary amines. chemguide.co.uk

A³ Coupling Reactions in Propargylamine Synthesis

The A³ coupling reaction, a three-component reaction involving an aldehyde, an alkyne, and an amine, stands out as a highly efficient and straightforward method for synthesizing propargylamines. rsc.orgphytojournal.comencyclopedia.pub This multicomponent reaction (MCR) is advantageous due to its ability to form several bonds in a single step, often with high atom economy. phytojournal.com The general mechanism involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst. encyclopedia.pubbeilstein-journals.org

A wide array of transition metals have been successfully employed to catalyze the A³ coupling reaction. beilstein-journals.orgmdpi.com These include catalysts based on copper, gold, silver, iron, zinc, nickel, cobalt, and iridium. phytojournal.combeilstein-journals.orgmdpi.com Copper catalysts are among the most commonly studied for this transformation. ajgreenchem.com The role of the metal catalyst is to activate the terminal alkyne's C-H bond, facilitating the formation of a metal acetylide intermediate. phytojournal.comencyclopedia.pub This intermediate then undergoes nucleophilic addition to the iminium ion. beilstein-journals.org

| Metal Catalyst | Substrates | Solvent | Conditions | Yield |

| Cu(II) triflate | Aldehydes, Alkynes, Amines | Not specified | Not specified | High yields |

| [Ag(I)(Pc-L)]+ OTf- (6 mol%) | Aromatic aldehydes, Phenylacetylene (B144264), Amines | Toluene | 4.5 hours | 96% |

| [Ag(I)(Pc-L)]+ OTf- (3 mol%) | Aromatic aldehydes, Phenylacetylene, Amines | Toluene | 0.25 hours (Microwave) | 96% |

| CuFe2O4 NPs | Benzaldehyde, Piperidine, Phenylacetylene | Not specified | Optimum | 90% |

| Et2Zn (20 mol%) | Nitrones, Terminal Alkynes | Not specified | Room Temperature, N2 | High yields |

This table presents a selection of metal-catalyzed A³ coupling systems and their reported efficiencies. phytojournal.commdpi.comresearchgate.netorganic-chemistry.org

Recent advancements have focused on developing more sustainable catalytic systems, such as using recyclable heterogeneous catalysts or performing the reaction in greener solvents like water. ajgreenchem.com For example, a bis(picolinate-κ2N:O)Cu(II) complex has been shown to be an effective catalyst for A³ coupling in water, offering advantages like low toxicity and catalyst recyclability. ajgreenchem.com

In a push towards more environmentally benign synthesis, metal-free A³ coupling reactions have been developed. One notable approach involves a decarboxylative coupling where alkynyl carboxylic acids are used instead of terminal alkynes. organic-chemistry.org This method avoids the need for a metal catalyst and can be performed in solvents like acetonitrile (B52724) or even water. organic-chemistry.org

Another innovative metal-free strategy utilizes the inherent reactivity of specific substrates. For instance, the use of salicylaldehyde (B1680747) as the aldehyde component can promote the reaction without any external metal catalyst. beilstein-journals.org The ortho-hydroxy group of salicylaldehyde is believed to activate the C-H bond of the terminal alkyne, facilitating the reaction. beilstein-journals.org These metal-free methods offer significant advantages by avoiding potential metal contamination in the final products. beilstein-journals.org

| Reaction Type | Key Reactants | Conditions | Noteworthy Features |

| Decarboxylative Coupling | Alkynyl carboxylic acids, Paraformaldehyde, Amines | CH3CN, 65°C, 3h | Metal-free, good yields in water as well |

| Salicylaldehyde-Mediated | Salicylaldehyde, Phenylacetylene, Morpholine | Solvent-free or Toluene/Acetonitrile | ortho-hydroxy group activates alkyne, avoids metal catalyst |

This table highlights key features of metal-free A³ coupling approaches. beilstein-journals.orgorganic-chemistry.org

Metal-Catalyzed A³ Coupling Systems

Alkynylation and Amination Strategies

Beyond the A³ coupling, other strategies for constructing propargylamines involve the direct alkynylation of imines or the amination of propargylic compounds. researchgate.net Traditional methods include the reaction of lithium acetylides or Grignard reagents with imines. nih.gov However, these methods often require strictly controlled, moisture-sensitive conditions. nih.gov

More contemporary approaches focus on the direct dehydrative coupling of propargylic alcohols with electron-deficient amines, catalyzed by reagents like rhenium(VII) oxide (Re₂O₇) under mild, open-flask conditions. organic-chemistry.org Nickel-catalyzed asymmetric propargylic amination of propargylic carbonates represents another advanced method for producing chiral propargylic amines with high enantioselectivity. organic-chemistry.org

Synthesis from N-Methyl Formamide (B127407)

A specific method for synthesizing this compound involves the use of N-methyl formamide. In this process, N-methyl formamide is reacted with propargyl bromide under basic conditions, using a base such as potassium carbonate (K₂CO₃). The reaction is typically carried out at elevated temperatures (60–80°C) for an extended period (12–24 hours), and the desired this compound is obtained in good yields (70–85%) after purification by vacuum distillation. This method represents a direct route to this compound from a readily available starting material. A study also reported the synthesis of a tertiary this compound product in good yield from the reaction of an N-substituted amide, which acted as a source of a primary amine, through a double propargylation reaction. rsc.orgnih.gov

Advanced Synthetic Transformations Involving this compound

This compound serves as a versatile building block in organic synthesis due to its two reactive propargyl groups. These groups can undergo a variety of transformations, allowing for the construction of complex molecular architectures.

N-Functionalization and Linker Synthesis

The nitrogen atom in this compound is a key site for functionalization, enabling the synthesis of diverse derivatives and linker molecules. These linkers are particularly valuable in fields like peptide chemistry and drug development. thieme-connect.comcam.ac.uk One common strategy is the N-acylation of this compound. For instance, the reaction of this compound with ethyl chloroformate in acetone (B3395972) at room temperature yields N-ethoxycarbonylthis compound quantitatively. thieme-connect.com This carbamate (B1207046) protection can impart additional biological activity or render a peptide a prodrug. cam.ac.uk

Another important functionalization is N-alkylation. This can be achieved through nucleophilic substitution reactions. For example, reacting this compound with compounds like ethyl 3-bromopropanoate or ethyl 2-(bromomethyl)acrylate introduces ester functionalities onto the nitrogen atom. cam.ac.uk These reactions are often carried out in solvents like acetone or acetonitrile. cam.ac.uk The reactivity of the alkylating agent plays a significant role; for instance, ethyl 2-(bromomethyl)acrylate, with an additional electrophilic center, reacts quantitatively, while diethyl 2-bromomalonate shows lower reactivity due to steric hindrance. cam.ac.uk

These N-functionalized dipropargylamines serve as crucial linkers, for example, in two-component peptide stapling. thieme-connect.comcam.ac.uk The two terminal alkyne groups can react with azide (B81097) functionalities on a peptide chain via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), creating a stable cyclic peptide. cam.ac.uk The functional group attached to the nitrogen allows for the introduction of various properties, such as fluorescence or cell permeability, to the resulting stapled peptide. cam.ac.uk

Table 1: Synthesis of N-Functionalized this compound Linkers

| Entry | Electrophile | Solvent | Base | Time (h) | Yield (%) | Reference |

| 1 | Ethyl chloroformate | Acetone | This compound (2 equiv.) | 2.5 | Quant. | thieme-connect.com |

| 2 | Ethyl 3-bromopropanoate | Acetonitrile | i-Pr2NEt (2 equiv.) | 48 | 29 | cam.ac.uk |

| 3 | Ethyl 2-(bromomethyl)acrylate | Acetone | i-Pr2NEt (1.5 equiv.) | 2 | Quant. | cam.ac.uk |

| 4 | Diethyl 2-bromomalonate | Acetone | i-Pr2NEt (1.5 equiv.) | 72 | 41 | cam.ac.uk |

Formation of N-Substituted Dipropargylamines

The synthesis of N-substituted dipropargylamines is a cornerstone for creating a wide array of functional molecules. A primary method for their formation is the direct alkylation or acylation of the this compound nitrogen, as detailed in the previous section. cam.ac.uk

Another significant route is the three-component coupling reaction known as the A3 coupling, which involves an aldehyde, an alkyne, and an amine. nih.govwikipedia.org This method is highly atom-economical and can be catalyzed by various metals, including copper, gold, and silver. wikipedia.orgresearchgate.net While typically used for preparing propargylamines, variations of this reaction can lead to this compound structures. For instance, a double A3-coupling of primary amines can produce N-substituted dipropargylamines. researchgate.netdntb.gov.ua

Furthermore, N-substituted dipropargylamines can be synthesized by the dipropargylation of a primary amine. For example, reacting glycine (B1666218) ethyl ester hydrochloride with propargyl bromide in the presence of a base like potassium carbonate can yield the corresponding N-substituted this compound. cam.ac.uk

The choice of synthetic route often depends on the desired substituent on the nitrogen atom and the availability of starting materials. These methods provide access to a broad spectrum of N-substituted dipropargylamines with diverse electronic and steric properties, which in turn influences their reactivity in subsequent transformations. kcl.ac.uk

Table 2: Examples of N-Substituted this compound Synthesis

| Starting Amine | Alkylating/Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| This compound | t-Butyl bromoacetate | i-Pr2NEt | Acetonitrile | N-(t-Butoxycarbonylmethyl)this compound | 73 | cam.ac.uk |

| Glycine ethyl ester HCl | Propargyl bromide | K2CO3 | Acetonitrile | N,N-Dipropargylglycine ethyl ester | 38 | cam.ac.uk |

| Primary amines | Aldehyde, Alkyne | Gold(I) | - | N-Substituted dipropargylamines | - | dntb.gov.ua |

Methylene (B1212753) Insertion Reactions via C-N Bond Cleavage

While less common, methylene insertion reactions involving the cleavage of a C-N bond in this compound derivatives represent an advanced synthetic transformation. A notable example involves the reaction of N-substituted dipropargylamines with a dichloromethane (B109758) (DCM) solvent, which acts as a methylene source. nih.gov In this reaction, the methylene group from the solvent is inserted adjacent to the propargylic nitrogen. nih.gov This transformation is particularly effective with conformationally restricted secondary cyclic amines and dimethylamine. nih.gov

Cyclization Precursors in Complex Molecule Synthesis

This compound and its derivatives are highly valuable precursors for the synthesis of a wide variety of complex heterocyclic molecules through cyclization reactions. numberanalytics.com The two propargyl groups can participate in numerous intramolecular and cascade reactions to form fused and polycyclic systems. rsc.orgmdpi.com

One prominent application is in the Paal-Knorr synthesis of pyrroles. researchgate.netorganic-chemistry.orgwikipedia.orgrgmcet.edu.in N-substituted this compound derivatives can be converted into pyrrole-3,4-diacetic esters through palladium-catalyzed oxidative alkoxycarbonylation. researchgate.net These pyrroles can then be used in the synthesis of larger, more complex structures like porphyrins. researchgate.net The reaction mechanism often involves the in-situ generation of a 1,4-dicarbonyl intermediate which then undergoes condensation with an amine. researchgate.netwikipedia.org

Dipropargylamines are also key substrates in metal-promoted [2+2+2] cycloaddition reactions to form pyridine (B92270) rings. researchgate.net For example, molybdenum or iridium catalysts can facilitate the cycloaddition of dipropargylamines with internal alkynes to produce substituted pyridines. researchgate.net

Furthermore, dipropargylamines can undergo tandem "click" cycloaddition/cyclization reactions. kcl.ac.uk The reaction of a this compound with an azide can first form a triazole via a 1,3-dipolar cycloaddition, which is then followed by an intramolecular 6-exo-dig cyclization to yield fused heterocyclic systems like 1,2,3-triazole-fused 4,5,6,7-tetrahydropyrazines. kcl.ac.uk This tandem process is highly efficient but is typically limited to terminal dipropargylamines. kcl.ac.uk

These examples highlight the utility of this compound as a versatile scaffold for building molecular complexity, providing access to a diverse range of heterocyclic compounds that are important in medicinal chemistry and materials science. numberanalytics.comfrontiersin.org

Process Optimization and Scalability

Continuous Flow Synthesis Techniques

The optimization and scaling up of synthetic processes for this compound and its derivatives are crucial for their practical application in industrial settings. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard, including improved safety, better heat and mass transfer, and enhanced process control.

The A3 coupling reaction, a key method for synthesizing propargylamines, has been successfully adapted to a continuous flow system. nih.govrsc.org For instance, the synthesis of propargylamines using an aldehyde, an alkyne, and an amine in water has been demonstrated in a continuous flow reactor. nih.gov This approach can lead to higher efficiency and shorter reaction times compared to batch methods. researchgate.net While this specific example focuses on propargylamines in general, the principles are directly applicable to the synthesis of this compound derivatives, particularly in multicomponent reactions. nih.gov The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities, facilitating easier scale-up. nih.gov

Reaction Condition Tuning for Yield and Purity

The successful synthesis of this compound and its N-functionalized derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, catalyst system, and reactant stoichiometry are manipulated to maximize product yield and minimize the formation of impurities, such as mono-alkylated or over-alkylated byproducts.

Influence of Solvent

The choice of solvent plays a critical role in reaction efficiency, influencing reactant solubility and reaction pathways. For the synthesis of N-functionalized this compound linkers via nucleophilic substitution, polar aprotic solvents are often employed. In the synthesis of an N-ethoxycarbonyl this compound derivative, using acetone as the solvent facilitated the precipitation of the ammonium (B1175870) salt byproduct, which shifted the reaction equilibrium towards the product, resulting in a quantitative yield. cam.ac.ukthieme-connect.com When synthesizing another derivative, acetone proved to be a more effective solvent than acetonitrile, affording a 41% yield compared to just 13% with acetonitrile. cam.ac.uk Dichloromethane (DCM) is also commonly used, particularly in reactions involving reagents like ethyl chloroformate. cam.ac.uk

Effect of Temperature and Reaction Time

Temperature control is crucial for balancing reaction rate with product stability and selectivity. In a patented method for preparing this compound, the dropwise addition of propargyl chloride to a mixture of triethylamine and propargylamine is conducted under water-bath cooling at 20-30°C. google.comgoogle.com After the initial reaction, the mixture is stirred for an additional hour before workup, which involves heating to 115-125°C to recover volatile components before vacuum distillation of the final product. google.comgoogle.com

For the synthesis of more complex derivatives, such as p-dipropargylaminophenylalanine, the reaction of a Boc-protected 4-aminophenylalanine with propargyl bromide is carried out at 80°C for an extended period of 96 hours to achieve a yield of 47.9%. nih.gov In contrast, some reactions proceed efficiently at room temperature. The synthesis of a this compound derivative from ethyl 2-(bromomethyl)acrylate in acetone, for instance, provides a quantitative yield at room temperature. cam.ac.uk

The optimization of temperature is also vital in subsequent applications of this compound-containing molecules, such as bioconjugation reactions. In a [2+2+2] cycloaddition reaction involving a dipropargyl-functionalized protein, researchers found that 22°C was the optimal temperature. nih.gov Higher temperatures (37°C) led to significant protein degradation, while lower temperatures (4°C) resulted in lower coupling efficiency. nih.gov

Role of Catalysts and Reagents

The selection of catalysts and reagents is fundamental to directing the reaction towards the desired product. Copper halides, such as CuCl, CuBr, and CuI, have been shown to be effective catalysts for the synthesis of various propargylamines. acs.org In one study, a copper(I) chloride-catalyzed reaction of an amine, an alkyne, and an α,β-unsaturated ketone at 100°C for 12 hours produced the desired propargylamine in 92% yield. acs.org This was a significant improvement over other catalysts like ZnCl2 and ZnI2 under similar conditions. acs.org

The base used in the reaction is also a key factor. In the synthesis of p-dipropargylaminophenylalanine, potassium carbonate is used as the base. nih.gov For other N-functionalized derivatives, an excess of this compound itself can serve as both the nucleophile and the base to neutralize the acid formed during the reaction. cam.ac.uk For example, using two equivalents of this compound in acetone for reaction with ethyl chloroformate led to the desired product in high yield. cam.ac.uk

The following tables summarize the effect of different reaction conditions on the yield of this compound derivatives as reported in various studies.

Table 1: Effect of Catalyst on Propargylamine Synthesis

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | ZnCl₂ | 100 | 24 | 25 | acs.org |

| 2 | ZnBr₂ | 100 | 24 | 33 | acs.org |

| 3 | ZnI₂ | 100 | 12 | 60 | acs.org |

| 4 | CuCl | 100 | 12 | 92 | acs.org |

| 5 | CuBr | 100 | 12 | 92 | acs.org |

| 6 | CuI | 100 | 12 | 90 | acs.org |

| Reaction of morpholine, 3-pentene-2-one, and phenylacetylene in toluene. |

Table 2: Synthesis of N-Functionalized this compound Derivatives - Solvent and Yield

| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |

| N-Ethoxycarbonylthis compound | This compound, Ethyl chloroformate | Acetone | Room Temp, 2.5 h | Quantitative | cam.ac.ukthieme-connect.com |

| Ethyl 3-(dipropargylamino)propanoate | This compound, Ethyl acrylate | Water | 90 °C | 61 | cam.ac.uk |

| Diethyl 2-(dipropargylamino)malonate | This compound, Diethyl 2-bromomalonate | Acetone | Reflux, 48 h | 41 | cam.ac.uk |

| Diethyl 2-(dipropargylamino)malonate | This compound, Diethyl 2-bromomalonate | Acetonitrile | Reflux, 48 h | 13 | cam.ac.uk |

| p-Dipropargylaminophenylalanine Derivative | Boc-p-aminophenylalanine, Propargyl bromide | N/A | 80 °C, 96 h | 47.9 | nih.gov |

Reactivity Profiles and Mechanistic Investigations of Dipropargylamine

Fundamental Reaction Pathways

The basic reactivity of dipropargylamine is characterized by transformations at the nitrogen atom and the terminal triple bonds. These include oxidation, reduction, and substitution reactions, which form the basis for its use as a synthetic building block.

Oxidation and Reduction Transformations

Oxidation and reduction reactions target different functionalities within the this compound molecule, leading to a variety of derivatives. Oxidation typically involves the conversion of the amine or alkyne groups, while reduction focuses on the saturation of the carbon-carbon triple bonds.

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxides. Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) are employed for these transformations. The term "oxidation" in this context refers to a reaction where a substance loses electrons. wikipedia.orgbyjus.com For instance, the nitrogen atom can be oxidized, or the alkyne groups can undergo oxidative coupling or degradation depending on the reaction conditions.

Reduction: The reduction of this compound typically results in the formation of different amine derivatives, such as diallylamine (B93489) or dipropylamine, by saturating the alkyne groups. This process involves the gain of electrons or an increase in the number of hydrogen bonds. wikipedia.orgbyjus.com Common reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are used to achieve these transformations. The controlled reduction of one or both alkyne moieties allows for the selective synthesis of various partially or fully saturated secondary amines.

Table 1: Summary of Oxidation and Reduction Transformations

| Transformation | Reagent Class | Typical Reagents | Product Type |

|---|---|---|---|

| Oxidation | Oxidizing Agents | Hydrogen Peroxide, Potassium Permanganate | Corresponding Oxides |

| Reduction | Reducing Agents | Lithium Aluminum Hydride, Sodium Borohydride | Saturated/Unsaturated Amine Derivatives |

Substitution Reactions

This compound readily undergoes substitution reactions, leading to a diverse range of N-functionalized products. These reactions leverage the nucleophilicity of the secondary amine.

Researchers have reported the direct synthesis of N-functionalized this compound linkers under mild conditions from commercially available starting materials. cam.ac.uk For example, the reaction of this compound with ethyl chloroformate results in a nucleophilic acyl substitution to form a carbamate (B1207046). cam.ac.uk Similarly, it can react with ethyl 2-(bromomethyl)acrylate via nucleophilic substitution to yield functionalized amine linkers. cam.ac.uk In another application, this compound has been used as a nucleophile to substitute chlorine atoms in iron(II) clathrochelate precursors, demonstrating its utility in organometallic synthesis. mdpi.com

Table 2: Examples of this compound Substitution Reactions

| Electrophile | Product Type | Application Example | Reference |

|---|---|---|---|

| Ethyl chloroformate | N-Carbamate | Peptide Stapling | cam.ac.uk |

| Ethyl 2-(bromomethyl)acrylate | N-Functionalized Linker | Peptide Stapling | cam.ac.uk |

| Dichloroclathrochelate | Monopropargylamine Cage Complex | Organometallic Synthesis | mdpi.com |

Advanced Organic Reaction Mechanisms

The dual functionality of this compound allows it to participate in more sophisticated reaction sequences, including additions to activated systems and tandem cyclizations, which are valuable in constructing complex molecular architectures.

Michael Addition Chemistry

The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org As a secondary amine, this compound can act as a nucleophile in aza-Michael additions. researchgate.net For instance, the addition of this compound to α,β-unsaturated esters can be catalyzed by Cerium(IV) Ammonium (B1175870) Nitrate (CAN) under mild conditions. researchgate.net

The general mechanism for a Michael reaction proceeds in three steps: deprotonation (if necessary), conjugate addition of the nucleophile to the β-carbon of the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com In the case of amines like this compound, the lone pair on the nitrogen atom directly attacks the β-carbon, often without the need for a separate deprotonation step. This reactivity makes this compound a useful component in syntheses that require the formation of carbon-nitrogen bonds via conjugate addition. acs.org

Stereoselective Additions to Imines and Oximes

This compound and its derivatives are involved in stereoselective addition reactions with imines and oximes, which are important for the synthesis of chiral amines. kcl.ac.uk Research has demonstrated that stereoselective additions involving this compound to imines and oximes can achieve high diastereoselectivity under controlled conditions, highlighting its utility in synthesizing enantioenriched compounds.

The general strategy often involves the nucleophilic addition of an organometallic acetylide reagent to an electrophilic imine or oxime. kcl.ac.uk While direct addition of this compound itself is less common, its alkyne moieties can be converted into lithium or other metal acetylides, which then act as the nucleophile. For example, the addition of lithium acetylides to chiral N-sulfinyl imines is a well-established method for producing chiral propargylamines with high diastereoselectivity. nih.govwiley-vch.de The stereochemical outcome is often controlled by the chiral auxiliary on the imine nitrogen. Similarly, stereoselective hydrogenation of oximes catalyzed by iridium complexes is another route to chiral amines, though this involves reduction rather than addition of a new group. mdpi.com

Tandem and Cascade Reaction Sequences

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot. 20.210.105wikipedia.orgresearchgate.net this compound is an excellent substrate for designing such sequences due to its multiple reactive sites.

Studies have reported tandem click cycloaddition/cyclization reactions of dipropargylamines. kcl.ac.uk In one such sequence, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is followed by an intramolecular cyclization, allowing for the rapid assembly of complex heterocyclic systems from N,N-dipropargylamine precursors. kcl.ac.uk Another example involves a gold-catalyzed sequence where an A3 coupling (aldehyde-alkyne-amine) is followed by a cyclization and elimination cascade to generate furan (B31954) derivatives. researchgate.net These multi-step, one-pot transformations are highly efficient and atom-economical, providing access to diverse molecular scaffolds from simple starting materials like this compound. wikipedia.org

Cycloaddition Chemistry of this compound

This compound serves as a versatile building block in various cycloaddition reactions, owing to its two terminal alkyne functionalities. These reactions provide efficient routes to complex heterocyclic and carbocyclic structures.

The [2+2+2] cyclotrimerization, which combines three alkyne units to form a substituted benzene (B151609) ring, is a highly atom-efficient process. nih.govresearchgate.net This reaction can be initiated by various transition metal catalysts and has become a standard method in organic synthesis for creating highly substituted aromatic and six-membered heterocyclic rings. researchgate.netmdpi.comresearchgate.net

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a cornerstone for synthesizing complex molecules, as they can form multiple carbon-carbon bonds in a single step with high functional group tolerance. acs.orgrsc.org this compound and its derivatives are frequently used as the 1,6-diyne component in these reactions to construct fused pyrrolidine (B122466) systems, such as isoindolines. rsc.orgcu.edu.egacs.org A variety of transition metals, including rhodium, ruthenium, and molybdenum, have been shown to effectively catalyze this transformation. rsc.orgcu.edu.eg

For instance, Wilkinson's catalyst, RhCl(PPh₃)₃, has been used for the cyclotrimerization of immobilized this compound with various alkynes to produce isoindolines in high yields. cu.edu.eg Ruthenium(II) complexes, such as [Cp*Ru(cod)Cl], have demonstrated excellent chemo- and regioselectivity in the cycloaddition of unsymmetrical dipropargyl amines with terminal alkynes. rsc.org Molybdenum hexacarbonyl, Mo(CO)₆, is another effective catalyst, particularly under microwave irradiation conditions for the reaction of N-protected dipropargylamines with propargyl halides, a challenging transformation due to the potential for catalyst decomposition via oxidative insertion. acs.orgacs.org

The following table summarizes selected examples of transition metal-catalyzed [2+2+2] cyclotrimerizations involving this compound derivatives.

| Catalyst (mol%) | Diyne Partner | Alkyne Partner | Product Type | Yield (%) | Ref |

| RhCl(PPh₃)₃ (10%) | Immobilized this compound | Symmetrical/Unsymmetrical Alkynes | Isoindolines | 69-95 | cu.edu.eg |

| [Cp*Ru(cod)Cl] | Unsymmetrical this compound | Hex-1-yne | Substituted Isoindoline | Good | rsc.org |

| Mo(CO)₆ (5%) | N-Tosyl-N,N-dipropargylamine | Propargyl Halides | Halomethyl-substituted Isoindolines | Good | acs.org |

| Rh-difluorphos complex | Unsymmetrical Dipropargyl Amines | Norbornene | Chiral Tetracyclic Products | Moderate to High | rsc.org |

The scope of the [2+2+2] cyclotrimerization has been expanded into biological systems through the use of unnatural amino acids (UAAs). chemistryviews.org Researchers have synthesized and genetically encoded a UAA containing a this compound moiety. nih.govchemistryviews.org This UAA was site-specifically incorporated into the green fluorescent protein (GFP). chemistryviews.orgnih.gov The protein, now featuring the this compound "handle," was then subjected to a [2+2+2] cyclotrimerization with an alkyne-containing reaction partner. rsc.orgchemistryviews.org

This work represents the first report of a biological [2+2+2] cyclotrimerization, providing a new strategy for bioconjugation. nih.gov The reaction creates a stable, polysubstituted benzene ring, covalently linking the two reaction partners. nih.gov To mitigate potential cytotoxicity from the transition metal catalyst, rhodium was chosen due to its demonstrated lower toxicity compared to other metals like platinum, palladium, and nickel. nih.gov Furthermore, additives such as sodium ascorbate (B8700270) were found to reduce protein degradation during the bioconjugation process, which can be a concern in such reactions. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction, is a robust method for forming 1,4-disubstituted 1,2,3-triazole rings. nih.govcsic.esunits.it This reaction is widely used for its high efficiency, selectivity, and compatibility with a broad range of functional groups and reaction conditions, including biological settings. units.it

The this compound functional group is a valuable component in CuAAC reactions. chemistryviews.org When incorporated into a protein as a UAA, the terminal alkyne groups of the this compound can react with an azide-containing molecule, such as a fluorophore, to form a stable triazole linkage. nih.gov This provides a reliable method for creating protein bioconjugates. nih.govchemistryviews.org In a related system, the reaction between tripropargylamine (B1585275) and 2-azidoethanol (B47996) in the presence of Cu(II) salts was found to be autocatalytic. nih.gov The triazole-containing product accelerates its own formation by coordinating to Cu(II), promoting its reduction to the active Cu(I) state, and enhancing the catalytic activity of Cu(I). nih.gov

The Glaser-Hay coupling is an oxidative coupling reaction that joins two terminal alkynes to form a symmetrical 1,3-diyne linkage. researchgate.netwm.edu This reaction is typically catalyzed by a copper(I) salt in the presence of a bidentate nitrogenous ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). wm.edunih.gov The resulting carbon-carbon bond is highly stable under physiological conditions. wm.edunih.gov

In the context of bioconjugation, the this compound moiety, when part of a genetically encoded UAA, can participate in Glaser-Hay coupling. nih.govchemistryviews.org This allows for the linking of a protein containing the UAA to another molecule that also possesses a terminal alkyne. nih.gov The reaction has been used to create protein-fluorophore conjugates and other bioconjugates with applications in materials science and therapeutics. chemistryviews.orgresearchgate.net Optimization studies have been conducted to improve coupling efficiency and minimize protein degradation, for instance by adjusting the pH or employing different ligands. wm.edunih.gov

Transition Metal-Catalyzed Cyclotrimerizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition of this compound, particularly through flash vacuum pyrolysis (FVP), is a significant method for generating highly reactive and unstable molecules that are of interest in chemical physics and astrochemistry. This process involves heating this compound vapor to high temperatures under low pressure, causing it to fragment into smaller, often short-lived species which can then be isolated and studied using advanced spectroscopic techniques.

Research has demonstrated that the pyrolysis of this compound is a relatively clean and efficient route for the production of specific target molecules, which are otherwise difficult to synthesize or isolate. acs.org The conditions of the pyrolysis, such as temperature and pressure, are critical variables that influence the distribution of decomposition products.

Detailed research findings have consistently shown that the high-temperature decomposition of this compound primarily yields propargylimine and allenylacetylene. acs.org The FVP system typically consists of a quartz tube heated by a tubular oven, through which vapors of the precursor, this compound, are passed. acs.orgaanda.orgresearchgate.net The resulting products are then flowed into an absorption cell for analysis. acs.orgaanda.org Studies have employed various temperatures to optimize the yield of specific products, with temperatures of 800°C and 950°C being commonly cited. acs.orgaanda.orgacs.org

The primary product from the pyrolysis of this compound is the short-lived molecule propargylimine (HC≡C−CH=NH). aanda.orgresearchgate.net Spectroscopic investigations have successfully identified and characterized both the Z- and E-isomers of propargylimine. researchgate.netresearchgate.net The analysis was supported by ab initio molecular orbital calculations to determine their rotational constants. researchgate.net

Allenylacetylene (3,4-pentadiene-1-yne) has been identified as a significant side product during the pyrolytic generation of propargylimine from this compound. acs.orgresearchgate.netacs.org Although a side product, its formation has been studied in detail. acs.org this compound is often preferred over other precursors, such as tripropargylamine, as it produces a cleaner stream of products with fewer interfering species, facilitating the spectroscopic analysis of the target molecules. acs.orgacs.org The identification and resolution of these products and their relative ratios are often accomplished using rotational spectroscopy and gas chromatography-mass spectrometry (GC-MS), sometimes in conjunction with isotopic labeling to clarify fragmentation patterns.

The following tables summarize the conditions and findings from various pyrolysis studies of this compound.

Table 1: Experimental Conditions for the Pyrolysis of this compound

| Precursor | Pyrolysis Temperature | Pressure | Primary Products | Analytical Method | Reference |

|---|---|---|---|---|---|

| This compound | 950 °C | - | Propargylimine | Millimetre-wave Spectroscopy | aanda.org |

| This compound | 800 °C | ~10 mTorr | Allenylacetylene, Propargylimine | Rotational Spectroscopy | acs.orgacs.org |

Table 2: Spectroscopic Data for Identified Pyrolysis Products of this compound

| Product | Isomer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Reference |

|---|---|---|---|---|---|

| Propargylimine | Z | 54640.228 | 4862.4191 | 4458.1986 | researchgate.net |

Applications of Dipropargylamine in Diverse Chemical Disciplines

Catalysis and Ligand Design

The presence of both a secondary amine and two terminal alkyne functionalities allows dipropargylamine to serve as a versatile scaffold for the design of novel ligands for catalysis. These ligands can coordinate to metal centers in various ways, influencing the activity, selectivity, and stability of the resulting catalysts.

This compound as a Coordinating Ligand

This compound itself can act as a coordinating ligand. The nitrogen atom can directly bind to a metal center, while the alkyne groups can either remain pendant or interact with the metal. For instance, the reaction of Co4(CO)12 with a derivative of this compound, [(HC≡CCMe2)2NMe], results in a tetranuclear cobalt cluster where the ligand is partially cyclized and coordinated to all four metal atoms. researchgate.net This demonstrates the ability of the this compound framework to facilitate the formation of complex multinuclear metal assemblies.

Furthermore, the alkyne groups of this compound can undergo reactions to form more complex ligand structures. A notable example is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and the alkyne moieties of N-(tert-butyloxy)carbonyl this compound to create bistriazole-based ligands. acs.org These "click" reactions are highly efficient and allow for the modular synthesis of ligands with tailored properties. The resulting triazole units can then coordinate to metal centers, as seen in the formation of rhodium(I) and iridium(I) complexes with carbon-amine-carbon (CNC) pincer ligands derived from this compound. acs.org In these complexes, the central amine and the two flanking triazole rings create a tridentate coordination environment that can influence the catalytic activity of the metal center.

Development of Novel Ligands for Homogeneous Catalysis

The development of novel ligands is crucial for advancing homogeneous catalysis, and this compound serves as a valuable starting material in this endeavor. nih.gov The ability to modify the structure of this compound allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn affects the performance of the catalyst. wikipedia.org The goal is often to create ligands that not only enhance catalytic activity and selectivity but also provide stability to the metal center. mdpi.com

One strategy involves the synthesis of diphosphine ligands, which are widely used in homogeneous catalysis. wikipedia.org While not directly synthesized from this compound in the provided sources, the principles of ligand design, such as controlling the bite angle and steric bulk, are relevant. wikipedia.orgcmu.edu Another important class of ligands are N-heterocyclic carbenes (NHCs), which have become prominent in homogeneous catalysis. rsc.org The synthesis of novel, sterically bulky NHC ligands has been shown to lead to broad applicability in various cross-coupling reactions. rsc.org

The synthesis of a novel N,P-ligand for potential use in catalysis has been achieved through the selective hydrogenation of a 2-(pyridine-2-yl)quinoline derivative, showcasing a strategy to generate chiral ligands. nih.gov While this example does not start from this compound, it highlights the importance of synthesizing new ligand architectures for catalysis.

The following table summarizes examples of ligand types and their applications in homogeneous catalysis, drawing parallels to the principles of ligand design that could be applied to this compound-derived systems.

| Ligand Type | Metal | Application | Key Feature |

| Diphosphines | Rhodium, Nickel | Hydrogenation, Isomerization, Codimerization | Chelation and bite angle influence reactivity. wikipedia.orgcmu.edu |

| N-Heterocyclic Carbenes (NHCs) | Gold, Rhodium, Palladium | Cross-coupling reactions | Steric bulk and electronic properties are tunable. rsc.org |

| N,P-Ligands | Ruthenium | Asymmetric Hydrogenation | Chiral ligands for enantioselective transformations. nih.gov |

| Pincer Ligands | Rhodium, Iridium | C-H activation, Dehydrogenation | Tridentate coordination provides high stability. acs.orgmdpi.com |

Supported Catalytic Systems

Immobilizing homogeneous catalysts onto solid supports offers advantages such as easier catalyst separation and recycling. This compound and its derivatives can be incorporated into supported catalytic systems. For instance, a tris-triazole ligand, synthesized in a multi-step process that could conceptually start from a this compound-like core, has been supported on highly cross-linked polystyrene. mdpi.com This material, when charged with copper(I), forms a supported catalyst for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com

These supported catalysts have been shown to be active at room temperature in batch reactions, achieving quantitative conversions with low catalyst loadings. mdpi.com Furthermore, they have been successfully employed in continuous-flow reactors. For example, in the reaction between this compound and benzylazide, the supported catalyst produced the bis-triazole product in high isolated yield. mdpi.com The ability to use these catalysts in flow systems demonstrates their potential for more sustainable and scalable chemical synthesis.

The performance of these supported systems can be influenced by the nature of the support and the solvent. For example, the swelling of the polymer support in different solvents can affect the accessibility of the catalytic sites. mdpi.com

Polymer Chemistry

The two propargyl groups of this compound make it an excellent monomer for the synthesis of polymers, particularly through cyclopolymerization. The resulting polymers often possess conjugated backbones, leading to interesting electronic and optical properties.

Cyclopolymerization of this compound Derivatives

Cyclopolymerization is a powerful method for creating polymers with cyclic structures within the main chain from non-conjugated diynes like this compound. koreascience.kr This process involves an alternating intramolecular-intermolecular chain propagation mechanism. Various transition metal catalysts, including those based on molybdenum (Mo), tungsten (W), palladium (Pd), platinum (Pt), and ruthenium (Ru), have been shown to be effective for the cyclopolymerization of this compound derivatives. koreascience.kr

For example, the cyclopolymerization of α-methylbenzyl this compound (MBDPA) using catalysts like MoCl₅, WCl₆, and PdCl₂ has been reported. koreascience.kr The choice of catalyst can influence the polymer yield and properties. Mo-based catalysts were found to be quite effective, yielding a moderate amount of polymer. koreascience.kr The resulting poly(MBDPA) was found to be soluble in common organic solvents like chloroform (B151607), chlorobenzene, DMF, and DMSO, which is a significant advantage for processing and characterization compared to the insoluble polymers obtained from unsubstituted this compound. koreascience.kr Spectroscopic analysis indicated that the polymer backbone consists of a mixture of five- and six-membered rings. koreascience.kr

The following table summarizes the cyclopolymerization of MBDPA with various transition metal catalysts.

| Catalyst | Cocatalyst | Polymer Yield (%) | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| MoCl₅ | None | 57 | 10,500 | 2.1 |

| MoCl₅ | EtAlCl₂ | 61 | 12,300 | 2.3 |

| WCl₆ | EtAlCl₂ | 46 | 9,800 | 2.0 |

| PdCl₂ | None | 52 | 8,500 | 1.9 |

| PtCl₂ | None | 45 | - | - |

| RuCl₃ | None | 49 | - | - |

| Data derived from a study on the cyclopolymerization of MBDPA. koreascience.kr |

Synthesis of Conjugated Polymers

The cyclopolymerization of this compound derivatives is a direct route to conjugated polymers. koreascience.kr These polymers, which feature a backbone of alternating single and double bonds, are of great interest due to their potential applications in organic electronics, such as in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells (PSCs). scielo.br

The synthesis of conjugated polymers often involves transition metal-catalyzed cross-coupling reactions. scielo.brrsc.org While the provided information focuses on the cyclopolymerization of this compound, the principles of synthesizing other conjugated polymers are relevant. For instance, direct (hetero)arylation polymerization (DArP) has emerged as a powerful method for synthesizing conjugated polymers, offering a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille coupling. scielo.brrsc.org This method has been used to synthesize phenoxazine-based donor-acceptor copolymers with high molecular weights and good yields. scielo.br

The properties of conjugated polymers, such as their solubility, thermal stability, and optical bandgap, can be tuned by modifying the monomer structure. For example, introducing bulky side chains, like the α-methylbenzyl group in MBDPA, can enhance the solubility of the resulting polymer. koreascience.kr Similarly, in other conjugated polymer systems, the choice of side chains has been shown to influence the molecular weight and optical properties of the polymers. scielo.br

The synthesis of conjugated polymers from this compound derivatives provides a pathway to materials with unique electronic properties, contributing to the broader field of functional organic materials.

Role in N-Heteroaromatic Polymer Synthesis

This compound serves as a critical building block in the synthesis of nitrogen-containing heteroaromatic polymers. Its unique structure, featuring a secondary amine and two terminal alkyne groups, makes it an ideal monomer for various polymerization reactions. One of the key methodologies is the A³-coupling reaction, a type of multicomponent polymerization (MCP), which utilizes an alkyne, an aldehyde, and an amine to construct propargylamines. In the context of polymer science, this reaction has been adapted to create poly(this compound)s. chemrxiv.orgchinesechemsoc.org

Recent advancements have focused on metal-free MCPs for the in-situ generation of complex N-heteroaromatic polymers, such as poly(quinoline)s. chemrxiv.orgresearchgate.net In these syntheses, this compound derivatives or related diynes are reacted with diamines and glyoxylates. chinesechemsoc.orgresearchgate.net This approach is highly valued for its efficiency and ability to produce high molecular weight polymers (up to 16,900 g/mol ) under mild conditions, avoiding the harsh reaction conditions and metal catalysts often required in traditional cross-coupling reactions like Suzuki-Miyaura or Stille couplings. chemrxiv.orgchinesechemsoc.orgresearchgate.net The resulting poly(quinoline)s, which incorporate electron-donating and electron-accepting moieties, are of significant interest for high-tech applications. chemrxiv.org

Materials for Opto-electronic Devices

The π-conjugated backbones of polymers derived from this compound and its analogues are central to their application in opto-electronic devices. koreascience.kr While simple conjugated polymers like polyacetylene have historical importance, they suffer from instability (air oxidation), insolubility, and infusibility, which limits their practical use. koreascience.kr Polymers based on this compound derivatives offer a more stable and processable alternative.

For instance, the cyclopolymerization of α-methylbenzyl this compound (MBDPA), a derivative of this compound, using transition metal catalysts such as (bchd)PdCl₂, produces a conjugated cyclopolymer. koreascience.kr These polymerizations are typically conducted at elevated temperatures and can proceed in a homogeneous manner, yielding soluble polymers that can be characterized by techniques like Gel Permeation Chromatography (GPC). koreascience.kr

Table 1: Cyclopolymerization of α-Methylbenzyl this compound (MBDPA) with Various Catalysts

| Catalyst | Monomer/Catalyst Ratio | Polymerization Temp. (°C) | Polymer Yield (%) |

|---|---|---|---|

| MoCl₅ | 50 | 90 | 85 |

| MoCl₅-EtAlCl₂ | 50 | 90 | 83 |

| WCl₆ | 50 | 90 | 76 |

| (bchd)PdCl₂ | 50 | 90 | 48 |

Data sourced from a study on the cyclopolymerization of MBDPA. koreascience.kr

The resulting conjugated polymers are studied for their unique properties, including electrical conductivity and optical characteristics, which are essential for their potential integration into electronic and photonic applications. koreascience.kr Furthermore, related ladder-like polyacetylenes synthesized through metathesis cyclopolymerization of specific bis(1,6-heptadiyne) derivatives have shown excellent optoelectronic properties, including high thermal stability and narrow bandgaps, making them attractive as alternative materials to fullerenes in photovoltaics. researchgate.net

Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to form large, well-organized structures from smaller molecular components. wikipedia.org this compound is a valuable synthon in this field for constructing complex, functional host-guest systems and self-assembled architectures.

Host-Guest Complexation with Macrocyclic Receptors

This compound serves as a flexible backbone for the synthesis of ligands used in creating self-assembled metallocontainers that function as hosts for specific guest molecules. beilstein-journals.orgbeilstein-journals.org In one notable example, this compound is functionalized via a Schotten-Baumann reaction with benzoyl chloride. beilstein-journals.org The resulting dialkyne is then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-functionalized, protected 8-hydroxyquinoline (B1678124) to produce a ligand strand. beilstein-journals.org

This ligand undergoes self-assembly with zinc(II) acetate (B1210297) to form a charge-neutral, double-stranded [L₂Zn₂] metallocontainer. beilstein-journals.org This container demonstrates effective host-guest chemistry by selectively encapsulating the oxalate (B1200264) dianion within its cavity. beilstein-journals.orgbeilstein-journals.org The recognition of oxalate is significant due to its role in biological systems and diseases. beilstein-journals.org The stability of the host-guest complex allows for the study of binding constants, which in the case of oxalate was determined to be log K = 4.39. researchgate.net

Construction of Molecular Switches and Selectors

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as changes in pH or redox potential. acs.orguwec.edu A derivative of this compound, poly(N-methyl-N-propargylamine) (PMPA), has been incorporated into a diblock copolymer that functions as a pH-responsive molecular switch. researchgate.net In these systems, the movement of a macrocyclic molecule, such as cucurbit researchgate.neturil, along the polymer chain can be controlled, demonstrating the potential for creating nanoscale mechanical devices. researchgate.net The ability to control the position of a macrocycle on the polymer backbone through external stimuli forms the basis of a molecular switch or selector. acs.org

Self-Assembled Systems and Metallocontainers

The principle of metal-driven self-assembly is effectively utilized with this compound-based ligands to construct sophisticated metallocontainers. beilstein-journals.org The process involves the spontaneous organization of ligand strands and metal ions into a stable, discrete, and soluble supramolecular structure. beilstein-journals.orgbeilstein-journals.org The synthesis of the [L₂Zn₂] metallocontainer is a prime example, where two ligand strands, derived from this compound, coordinate with two zinc(II) ions. beilstein-journals.org The formation of such metallocages and containers is particularly popular for anion binding because they offer tunable confined spaces. beilstein-journals.org These charge-neutral systems are advantageous as they avoid complications from competing counteranions that are present in positively charged host systems. beilstein-journals.org

Bioconjugation and Bio-Inspired Chemistry

Bioconjugation involves the linking of molecules for a variety of applications in biology and medicine, often leveraging functional groups that are abundant in biological systems, such as the primary amine. nih.gov The dual reactivity of this compound, possessing both a primary/secondary amine and two alkyne "handles," makes it a versatile tool in this field.

The alkyne groups are particularly useful for participating in CuAAC "click" reactions, a cornerstone of bioconjugation due to its high efficiency and biocompatibility. This compound is a key starting material for synthesizing tris-triazole ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), which are used to stabilize the copper(I) catalyst in CuAAC reactions. mdpi.com For example, this compound can be reacted with benzylazide to form a bis-triazole product, which is a precursor to the final TBTA-type ligand. mdpi.com

Furthermore, N-functionalized this compound linkers have been developed for use in peptide stapling. cam.ac.uk Peptide stapling is a strategy to constrain a peptide in a specific conformation, often to enhance its stability and cell permeability, thereby improving its therapeutic potential. The this compound scaffold provides a rigid and defined linker to enforce this conformational lock.

Bioorthogonal Handle Development for Biomolecule Labeling

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov A key strategy in this field is the metabolic labeling of biomolecules with chemical reporters, which can then be selectively visualized or modified. nih.govnih.gov The this compound moiety has been developed as a "bioorthogonal handle," a chemical group that can be introduced into biomolecules to facilitate specific chemical modifications. chemistryviews.org

One prominent method involves the design and synthesis of an unnatural amino acid (UAA) containing a this compound functional group. chemistryviews.orgnih.govx-mol.net This UAA can be genetically encoded and incorporated site-specifically into proteins, such as Green Fluorescent Protein (GFP). chemistryviews.org Once integrated into the protein's structure, the this compound's two alkyne groups are available for subsequent bioorthogonal reactions. This approach allows for the precise labeling of proteins within a complex biological environment. mdpi.com The dual alkyne functionality also presents opportunities for orthogonal labeling strategies in the synthesis of other biomolecules like oligonucleotides.

This technology enables the labeling of living cells and pathogenic microorganisms, which is significant for developing targeted drug delivery systems and tracing pathogens in vivo. nih.gov The ability to introduce bioorthogonal groups into cells via their own metabolic systems without affecting the function of macromolecules is a major advantage of this approach. nih.gov

Protein Bioconjugate Synthesis

Protein bioconjugates, which involve covalently linking a protein to another functional molecule like a small-molecule drug, are crucial in medicine and materials science. chemistryviews.orgnih.gov this compound plays a central role in novel strategies for synthesizing these conjugates. nih.gov

A key application is the use of a genetically encoded UAA containing a this compound group in [2+2+2] cyclotrimerization reactions. chemistryviews.orgnih.govx-mol.net In this reaction, the this compound-containing protein is reacted with a separate molecule that also contains an alkyne, such as a fluorophore. nih.govx-mol.net This cycloaddition forms a highly stable, polysubstituted benzene (B151609) ring that covalently links the protein to the functional partner. nih.gov Research has demonstrated the successful conjugation of Green Fluorescent Protein (GFP) harboring the this compound UAA with an alkyne-containing fluorophore, creating a well-defined protein bioconjugate. chemistryviews.orgnih.gov An optimized reaction time of just two hours at room temperature makes this a convenient method. x-mol.net

The this compound handle is versatile and can also participate in other established bioconjugation reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click" reaction where the alkyne groups react with an azide-containing molecule. chemistryviews.orgnih.gov

Glaser-Hay Coupling: A reaction that couples the terminal alkyne of the UAA with another terminal alkyne to form a diyne linkage. chemistryviews.orgnih.gov

These methods expand the toolbox for creating protein-drug conjugates for targeted therapy or for immobilizing proteins in material applications. chemistryviews.orgnih.gov

| Reaction Type | Reactants | Product Linkage | Reference |

| [2+2+2] Cyclotrimerization | This compound-UAA + Alkyne Partner | Polysubstituted Benzene Ring | nih.gov, chemistryviews.org |

| CuAAC "Click" Reaction | This compound-UAA + Azide Partner | Triazole Ring | chemistryviews.org |

| Glaser-Hay Coupling | This compound-UAA + Alkyne Partner | Covalent Diyne | nih.gov, chemistryviews.org |

Peptide Stapling Methodologies

Peptide stapling is a strategy used to constrain a peptide's conformation, often into an α-helix, by covalently linking the side chains of two of its amino acid residues. cam.ac.uknih.gov This cyclization can enhance the peptide's pharmacological properties, such as stability against proteolytic degradation and cell permeability. cam.ac.uknih.gov

N-substituted dipropargylamines are used as branched, dialkynyl linkers in a two-component stapling approach. cam.ac.uk In this method, a linear peptide containing two side-chain azido (B1232118) groups is reacted with the this compound linker via a copper-catalyzed azide-alkyne cycloaddition. cam.ac.uk The nitrogen atom at the branching point of the this compound linker provides a handle to which other functional groups, like fluorescent tags or affinity tags, can be attached. cam.ac.uk This allows for the creation of a diverse library of stapled peptides from a single linear precursor, significantly impacting the development of new peptide-based drugs that can inhibit protein-protein interactions. cam.ac.uknih.gov

Recent synthetic methods have been developed to produce these N-functionalized this compound linkers in a single step from commercially available materials with high yields. cam.ac.uk

| Synthetic Approach for Linker | Starting Materials | Key Features | Reference |

| Nucleophilic Acyl Substitution | This compound + Ethyl Chloroformate | Forms a carbamate-protected linker. | cam.ac.uk |

| Alkylation | This compound + t-butyl bromoacetate | One-step synthesis with high yield. | cam.ac.uk |

| Nucleophilic Substitution | This compound + Diethyl 2-bromomalonate | Creates a diester linker for further functionalization. | cam.ac.uk |

Applications in Fluorescent Probe Design

Fluorescent probes are essential tools in biosensing and bioimaging. rsc.org The design of these probes often involves incorporating a fluorophore into a molecule that can selectively interact with a target analyte. mdpi.comsioc-journal.cn this compound's reactive alkyne groups make it a useful component in the assembly of such probes.

A key application is the linkage of a this compound-containing biomolecule to an alkyne-functionalized fluorophore. nih.gov As described in the synthesis of protein bioconjugates, a protein modified with a this compound UAA can be covalently attached to a fluorescent dye, effectively turning the protein into a targeted fluorescent probe. nih.govx-mol.net This strategy allows for the precise placement of a fluorescent signal within a biological system.

Furthermore, this compound itself has been incorporated into the structure of fluorescent probes. For instance, it has been used in the design of probes for anion recognition. researchgate.net Another design strategy utilizes the large shift in fluorescence wavelength of certain dyes when a chemical reaction occurs, and this compound can serve as a reactive site to trigger such changes upon binding to a target. nih.gov

Medicinal Chemistry Research

Propargylamines, including this compound, are recognized as important building blocks in medicinal chemistry for the synthesis of biologically active compounds and natural products. researchgate.netkcl.ac.uk

Synthesis of Pharmacologically Active Compounds

The this compound structure is a precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. researchgate.net Its derivatives have shown significant potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. This is largely due to their ability to act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegeneration. Well-known drugs derived from propargylamines, such as pargyline (B1678468) and rasagiline, are used in the management of Parkinson's disease.

In other research, scientists have synthesized monohydroxyl analogs of known dopamine (B1211576) receptor agonists using a dipropylamino group (a saturated version of dipropargylamino) to explore structural requirements for drug potency. nih.gov For example, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene was found to be a potent dopamine agonist. nih.gov The reactivity of this compound's alkyne groups is also exploited in coupling reactions, such as the Sonogashira coupling, to build more complex molecules with potential pharmacological properties. kcl.ac.uk

Design of Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.org They are central to the mechanism of many drugs. tebubio.com this compound and its derivatives have been specifically investigated as inhibitors for several enzymes.

The most prominent example is the inhibition of monoamine oxidase (MAO). Propargylamine-based compounds can act as irreversible inhibitors, where they form a strong, covalent bond with the enzyme, permanently inactivating it. sigmaaldrich.com Some of these function as "suicide inhibitors," where the enzyme itself converts the inhibitor into a reactive form that then binds to the active site. sigmaaldrich.com

More recently, this compound has been used in the development of covalent inhibitors for human neutrophil elastase, an enzyme involved in chronic inflammatory diseases. This research used "clicking chemistry" to create a library of potential inhibitors, demonstrating the utility of the this compound scaffold in modern drug discovery.

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to recruit specific proteins to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. diva-portal.org This technology represents a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven pharmacology that eliminates problematic proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase (like Cereblon or VHL), and a chemical linker that connects the two. symeres.com